2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)
Overview
Description
“2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)”, also known as “1,4-Bis[4-(3-acryloyloxypropyloxy) benzoyloxy]-2-methylbenzene”, is a liquid-crystalline elastomer (LCE) monomer . It has been explored as a precursor for LCE actuator (LCEA) used in soft robotics, self-healable actuators, 4D printing, amplifier reflectors for organic-inorganic perovskite solar cells, secure authentication, and optical sensors for medical applications .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C33H32O10 . It has a molecular weight of 588.60 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and has a white to off-white color . It has a mesophase behavior with a crystal to nematic transition temperature (Cr-N) of 64°C and a nematic to isotropic transition temperature (N-I) of 126°C .Scientific Research Applications
Application in Liquid Crystal Devices
Specific Scientific Field
Material Science and Optics
Summary of the Application
This compound is used in the creation of a Reactive Monomer Alignment Layer for Liquid Crystals . This layer is formed on an Azodye Sublayer .
Methods of Application
The surface localized stabilization is obtained by free-radical polymerization of a dilute solution of a bi-functional reactive monomer (RM) in a liquid crystal (LC) solvent . The process parameters include RM concentration in LC hosts, the types of materials (either RM or LC), the photo-initiator (PI) concentration, ultra-violet (UV) polymerization intensity, and the UV curing temperature .
Results or Outcomes
By carefully selecting materials, formulating mixtures, and controlling the polymerizing variables, the RM polymerization can be realized either at the surface or through the bulk . This offers an elegant and dynamic solution for controlling the alignment for LC, which could play a profound role in almost all liquid crystal optical devices .
Application in Liquid-Crystalline Elastomer Actuators
Specific Scientific Field
Material Science and Robotics
Summary of the Application
This compound is a liquid-crystalline elastomer (LCE) monomer that has been explored as photonically , chemically or thermally fueled LCE actuator (LCEA) precursor.
Methods of Application
The compound is used in the synthesis of LCEAs for use in soft robotics, such as microscopic walkers , and self-healable actuators .
Results or Outcomes
The use of this compound in LCEAs has shown promise in the field of soft robotics, with potential applications in microscopic walkers and self-healing actuators .
Application in Membrane Manufacturing
Specific Scientific Field
Material Science and Chemical Engineering
Summary of the Application
This compound is used in the creation of membranes with slit-like pores .
Methods of Application
The compound is mixed with 4-Cyano-4’-pentylbiphenyl (5CB) to manufacture membranes . The phase transition behavior of this liquid crystal mixture at various mole fractions of the compound is investigated .
Results or Outcomes
The impact of the mole fraction of the compound in the liquid crystal mixture and membrane manufacturing conditions on pore morphology are investigated .
Application in Electro-Optic Devices
Specific Scientific Field
Optics and Material Science
Summary of the Application
This compound is used in the creation of polystyrene particle-laden polymer networks .
Methods of Application
The compound is mixed with photoinitiator benzoin methyl ether and used as materials for polymer networks .
Results or Outcomes
The electro-optic properties of the resulting polymer networks are studied .
Application in Photographic Field
Specific Scientific Field
Photography and Material Science
Summary of the Application
This compound can be used in the photographic field for the synthesis of fast decolorizing dyes, filter materials, charge transfer agents, etc .
Methods of Application
The compound is used in the synthesis of fast decolorizing dyes, filter materials, charge transfer agents, etc . The specific methods of application and experimental procedures would depend on the specific use case within the photographic field .
Results or Outcomes
The use of this compound in the photographic field can lead to the creation of fast decolorizing dyes, filter materials, charge transfer agents, etc . The specific results or outcomes would depend on the specific use case within the photographic field .
Future Directions
properties
IUPAC Name |
[3-methyl-4-[4-(3-prop-2-enoyloxypropoxy)benzoyl]oxyphenyl] 4-(3-prop-2-enoyloxypropoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32O10/c1-4-30(34)40-20-6-18-38-26-12-8-24(9-13-26)32(36)42-28-16-17-29(23(3)22-28)43-33(37)25-10-14-27(15-11-25)39-19-7-21-41-31(35)5-2/h4-5,8-17,22H,1-2,6-7,18-21H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSYGWIDLYOJEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
199930-19-3 | |
Record name | Benzoic acid, 4-[3-[(1-oxo-2-propen-1-yl)oxy]propoxy]-, 1,1′-(2-methyl-1,4-phenylene) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199930-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20609877 | |
Record name | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) | |
CAS RN |
174063-87-7 | |
Record name | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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